molecular formula C7H15NO4 B13156022 Ethyl 2-(aminooxy)-3-methoxy-2-methylpropanoate

Ethyl 2-(aminooxy)-3-methoxy-2-methylpropanoate

Cat. No.: B13156022
M. Wt: 177.20 g/mol
InChI Key: FVPCCOXCKBTXJE-UHFFFAOYSA-N
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Description

Ethyl 2-(aminooxy)-3-methoxy-2-methylpropanoate is a compound that belongs to the class of esters. Esters are organic compounds derived from carboxylic acids and alcohols. This particular compound is notable for its aminooxy functional group, which is known for its reactivity and utility in various chemical reactions. The presence of the methoxy and methyl groups further adds to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(aminooxy)-3-methoxy-2-methylpropanoate typically involves the alkylation of ethyl N-hydroxyacetimidate with methanesulfonates of functionally substituted alcohols. This is followed by the deprotection of the aminooxy group . The reaction conditions are generally mild, and the process yields high overall efficiency.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The use of methanesulfonates and subsequent deprotection steps are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(aminooxy)-3-methoxy-2-methylpropanoate undergoes various chemical reactions, including:

    Oxidation: The aminooxy group can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methoxy and aminooxy groups can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxime derivatives, while reduction can produce hydroxylamine derivatives.

Scientific Research Applications

Ethyl 2-(aminooxy)-3-methoxy-2-methylpropanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential inhibitory effects on certain enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in enzyme inhibition.

    Industry: It is used in the production of various chemical intermediates and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of ethyl 2-(aminooxy)-3-methoxy-2-methylpropanoate involves its interaction with molecular targets such as enzymes. The aminooxy group can form stable oximes with aldehydes and ketones, inhibiting the activity of carbonyl-dependent enzymes. This interaction is crucial in its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(aminooxy)-3-methoxypropanoate
  • Ethyl 2-(aminooxy)-2-methylpropanoate
  • Ethyl 2-(aminooxy)-3-methylpropanoate

Uniqueness

Ethyl 2-(aminooxy)-3-methoxy-2-methylpropanoate is unique due to the presence of both methoxy and methyl groups, which enhance its reactivity and stability. This makes it a valuable compound in various chemical reactions and applications.

Biological Activity

Ethyl 2-(aminooxy)-3-methoxy-2-methylpropanoate is a compound of growing interest in the fields of medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article reviews the current understanding of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C7H15NO4, which includes an aminooxy group that allows for the formation of stable oxime bonds with carbonyl compounds. This property is significant for bioconjugation applications and enzyme activity studies, as it facilitates interactions with various biological targets .

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The methoxy group on the compound enhances its ability to engage in hydrogen bonding, which can influence its binding affinity and overall biological effects.

Enzyme Interactions

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
  • Bioconjugation : Its ability to form oxime bonds makes it an effective candidate for use in targeted drug delivery systems, allowing for selective interaction with biomolecules.

Biological Activity

Research on this compound has highlighted several key areas of biological activity:

  • Antitumor Activity : Some studies indicate that compounds with similar structures exhibit significant antitumor properties. For instance, related compounds have shown IC50 values in the low micromolar range against various cancer cell lines, suggesting potential therapeutic applications in oncology .
  • Neuropharmacological Effects : Investigations into similar esters have revealed neuropharmacological activities, including the ability to penetrate the blood-brain barrier and modulate central nervous system functions .
  • Cytotoxicity : The cytotoxic effects of this compound have been evaluated in vitro, showing promise in inducing cell death in cancerous cells while sparing normal cells under specific conditions .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Study on Enzyme Activity : A study demonstrated that this compound could act as a probe for studying enzyme activities, revealing insights into metabolic pathways that could be targeted for therapeutic interventions.
  • Antitumor Efficacy : In vitro tests showed that derivatives of this compound could inhibit proliferation in various cancer cell lines, showcasing potential as a chemotherapeutic agent .

Comparative Analysis

To better understand the significance of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
This compoundC7H15NO4Contains aminooxy and methoxy groups; versatile for bioconjugation
3-Amino-2-hydroxypropanoic acidC3H7NO3Lacks methoxy functionality; primarily involved in protein synthesis
Hydroxyethyl methacrylateC5H10O3Used mainly in polymerization; lacks aminooxy functionality

Properties

Molecular Formula

C7H15NO4

Molecular Weight

177.20 g/mol

IUPAC Name

ethyl 2-aminooxy-3-methoxy-2-methylpropanoate

InChI

InChI=1S/C7H15NO4/c1-4-11-6(9)7(2,12-8)5-10-3/h4-5,8H2,1-3H3

InChI Key

FVPCCOXCKBTXJE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(COC)ON

Origin of Product

United States

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